molecular formula C13H14N2O4 B13694144 Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13694144
M. Wt: 262.26 g/mol
InChI Key: YXJHXYBBMOQPRW-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridyl group, an isoxazole ring, and an ester functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-3-pyridinecarboxylic acid with appropriate reagents to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The pyridyl and isoxazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-(6-Methoxy-3-pyridyl)-5-methylisoxazole-4-carboxylate include:

    INCB8761: A potent CCR2 antagonist with a similar pyridyl moiety.

    Maraviroc: A CCR5 antagonist used in HIV treatment, featuring a related structure.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-(6-methoxypyridin-3-yl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-4-18-13(16)11-8(2)19-15-12(11)9-5-6-10(17-3)14-7-9/h5-7H,4H2,1-3H3

InChI Key

YXJHXYBBMOQPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)OC)C

Origin of Product

United States

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